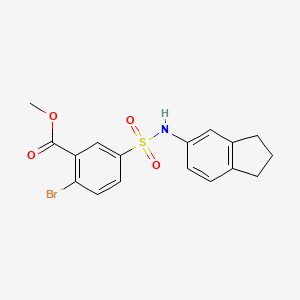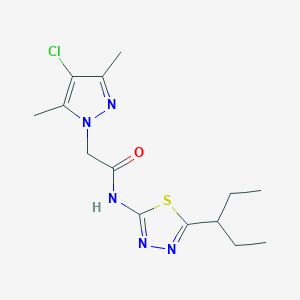![molecular formula C21H23N3O5S B7552274 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7552274.png)
4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one, also known as PSB-603, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the 5-HT6 receptor, which is a subtype of serotonin receptor found in the brain. The 5-HT6 receptor has been implicated in a variety of physiological and pathological processes, including learning and memory, mood regulation, and neurodegenerative disorders. Therefore, PSB-603 has the potential to be a valuable tool for investigating these processes and developing new treatments for related disorders.
作用机制
4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one is a selective antagonist of the 5-HT6 receptor, which means that it binds to this receptor and blocks its activity. The 5-HT6 receptor is primarily located in the brain, where it is involved in the regulation of mood, cognition, and other physiological processes. By blocking the activity of this receptor, 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one can modulate these processes and potentially improve their function.
Biochemical and Physiological Effects:
4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one has been shown to have a variety of biochemical and physiological effects in animal models. For example, 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one has been shown to increase the release of acetylcholine and dopamine in the brain, which are neurotransmitters that are involved in learning and memory. Additionally, 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation and tissue damage. These effects suggest that 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one may have a broad range of therapeutic applications.
实验室实验的优点和局限性
One advantage of using 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one in lab experiments is its high selectivity for the 5-HT6 receptor. This means that researchers can specifically target this receptor without affecting other serotonin receptors or other neurotransmitter systems. Additionally, 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one has been shown to have good bioavailability and pharmacokinetic properties, which means that it can be administered in a variety of ways and is well-tolerated in animal models.
One limitation of using 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings. Additionally, 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one has not been extensively studied in humans, so its safety and efficacy in human subjects are not yet fully understood.
未来方向
There are several future directions for research on 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one and the 5-HT6 receptor. One area of interest is the role of the 5-HT6 receptor in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one has shown promise in animal models of these disorders, but more research is needed to determine its potential therapeutic value in humans.
Another area of interest is the role of the 5-HT6 receptor in mood disorders such as depression and anxiety. 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one has been shown to have antidepressant and anxiolytic effects in animal models, but more research is needed to determine its potential use in humans.
Finally, there is interest in developing new compounds that are more selective and potent than 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one for the 5-HT6 receptor. These compounds could potentially have even greater therapeutic value and fewer side effects than 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one.
合成方法
The synthesis of 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one is a multi-step process that involves several chemical reactions. The first step is the preparation of 4-(4-nitrophenyl)-1,3-dihydroquinoxalin-2-one, which is then converted to 4-(4-aminophenyl)-1,3-dihydroquinoxalin-2-one. This intermediate is then reacted with 4-piperidin-1-ylsulfonylphenylacetic acid to yield 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one. The overall yield of this synthesis is approximately 30%, and the purity of the final product is typically greater than 95%.
科学研究应用
4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one has been used in a variety of scientific studies to investigate the role of the 5-HT6 receptor in various physiological and pathological processes. For example, 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one has been shown to have anti-inflammatory effects in animal models of colitis and arthritis. These findings suggest that 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one may have therapeutic potential for these and other disorders.
属性
IUPAC Name |
4-[2-(4-piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c25-20-14-24(19-7-3-2-6-18(19)22-20)21(26)15-29-16-8-10-17(11-9-16)30(27,28)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVRWFKCFDZAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[2-[(5-Methyl-1-phenylpyrazole-3-carbonyl)amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7552193.png)
![[1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7552196.png)
![3-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7552203.png)
![2-(diethylamino)-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]thieno[2,3-d][1,3]thiazole-5-carboxamide](/img/structure/B7552207.png)
![N-[2-morpholin-4-yl-2-[4-(trifluoromethyl)phenyl]ethyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B7552213.png)
![N-[(3-carbamoylphenyl)methyl]-3-(2,6-dichlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7552232.png)
![1-(4-bromobenzoyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7552236.png)
![2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B7552243.png)


![[1-(3,4-difluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B7552278.png)
![1-(2-fluorophenyl)-N-[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl]-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7552289.png)
![N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B7552296.png)
![5-bromo-N-methyl-N-[2-[methyl-[[2-(trifluoromethyl)phenyl]methyl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7552301.png)